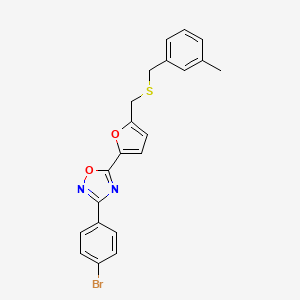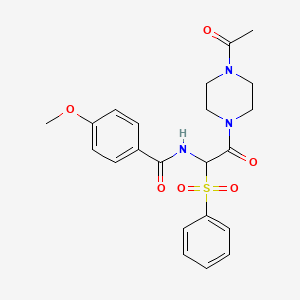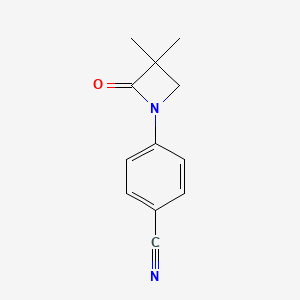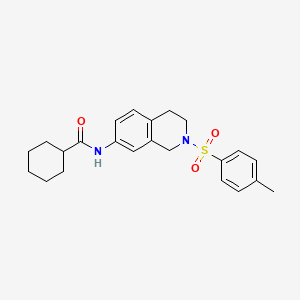
3-(4-Bromophenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H17BrN2O2S and its molecular weight is 441.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Studies have shown that compounds related to 3-(4-Bromophenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance, novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing remarkable efficacy against various strains of bacteria and fungi (Kaneria et al., 2016). Similarly, the synthesis of new benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxadiazole derivatives has revealed potential antimicrobial applications (Dawood et al., 2007).
Synthesis and Characterization
The synthetic pathways for creating compounds within this chemical family involve several steps, including the reaction of 1,3,4-oxadiazole with different aliphatic or aromatic primary amines without any solvent. These compounds are characterized using various spectroscopic methods such as 1H NMR, IR, and Mass spectroscopy (Kaneria et al., 2016). Another study demonstrated the synthesis of 1,3,4-oxadiazole derivatives through the treatment of 3-methyl-2-benzofurancarboxylic acid hydrazide with benzaldehyde, followed by bromine, highlighting a versatile synthetic route for producing such compounds (Dawood et al., 2007).
Biological Activities
The biological activities of these compounds are notable, with several studies highlighting their potential in treating various bacterial and fungal infections. The antimicrobial evaluation of some 2,5-disubstituted 1,3,4-oxadiazole derivatives has shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Moreover, the synthesis of 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity evaluation offers insights into the development of novel antimicrobial agents (Salama, 2020).
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c1-14-3-2-4-15(11-14)12-27-13-18-9-10-19(25-18)21-23-20(24-26-21)16-5-7-17(22)8-6-16/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHESMUYIZMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)

![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)
![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)



![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)



methanone](/img/structure/B2725404.png)
![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)
